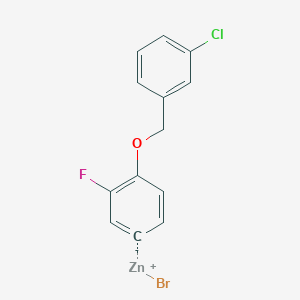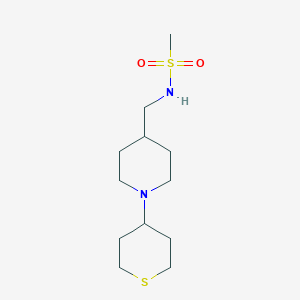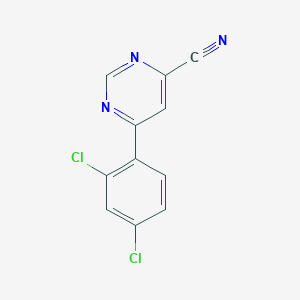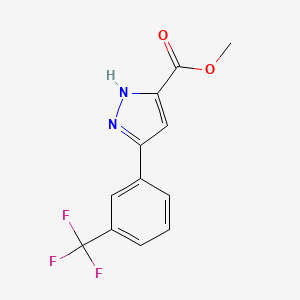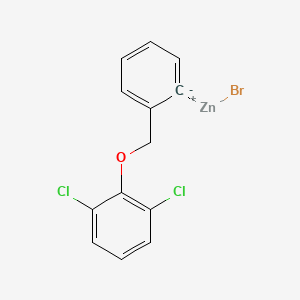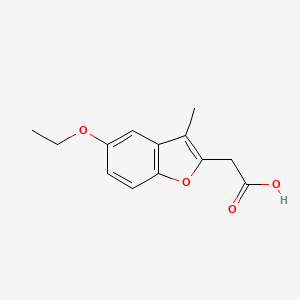
2-(5-Ethoxy-3-methylbenzofuran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethoxy-3-methylbenzofuran-2-yl)acetic acid is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an ethoxy group at the 5-position and a methyl group at the 3-position of the benzofuran ring, with an acetic acid moiety attached to the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethoxy-3-methylbenzofuran-2-yl)acetic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.
Introduction of Substituents: The ethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. For instance, ethylation can be achieved using ethyl iodide in the presence of a base, while methylation can be performed using methyl iodide.
Attachment of the Acetic Acid Moiety: The acetic acid group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethoxy-3-methylbenzofuran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetic acid moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
2-(5-Ethoxy-3-methylbenzofuran-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Ethoxy-3-methylbenzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-3-methylbenzofuran-2-yl)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-(5-Ethoxybenzofuran-2-yl)acetic acid: Lacks the methyl group at the 3-position.
2-(5-Ethoxy-3-methylbenzofuran-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-(5-Ethoxy-3-methylbenzofuran-2-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both ethoxy and methyl groups on the benzofuran ring, along with the acetic acid moiety, may enhance its reactivity and potential biological activities.
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-(5-ethoxy-3-methyl-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C13H14O4/c1-3-16-9-4-5-11-10(6-9)8(2)12(17-11)7-13(14)15/h4-6H,3,7H2,1-2H3,(H,14,15) |
InChI Key |
ZNPPPGKWUUJONB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



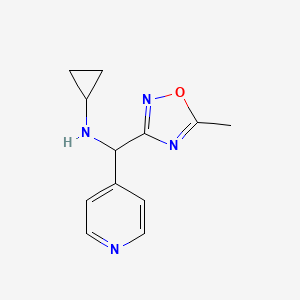
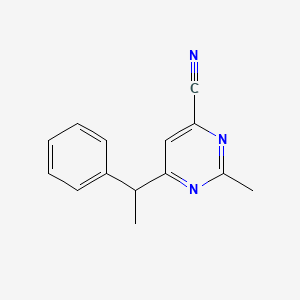
![Tert-butyl 8-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B14879953.png)
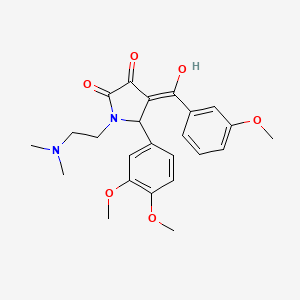
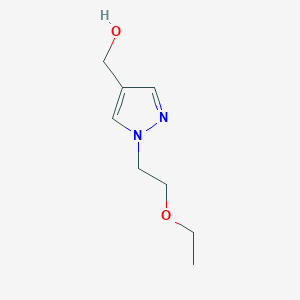
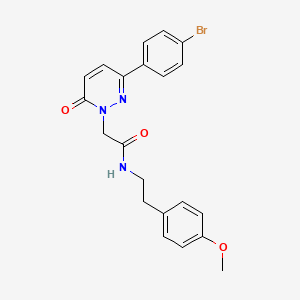
![[1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14879978.png)

